BenchChemオンラインストアへようこそ!

Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate

Vesamicol receptor Conformational restriction Spiroindene SAR

Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-59-5; MDL MFCD12198617) is a spirocyclic research chemical with the molecular formula C₁₈H₂₂FNO₂ and a molecular weight of 303.37 g/mol. The compound features a spiro junction linking an indene ring (bearing a fluorine atom at the 6-position) to an N-Boc-protected piperidine ring.

Molecular Formula C18H22FNO2
Molecular Weight 303.4 g/mol
CAS No. 1160247-59-5
Cat. No. B1520690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS1160247-59-5
Molecular FormulaC18H22FNO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)F
InChIInChI=1S/C18H22FNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3
InChIKeyQPWSKWZWNXUMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Fluorospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-59-5): A Boc-Protected 6-Fluoro Spiroindene-Piperidine Building Block for Medicinal Chemistry


Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-59-5; MDL MFCD12198617) is a spirocyclic research chemical with the molecular formula C₁₈H₂₂FNO₂ and a molecular weight of 303.37 g/mol . The compound features a spiro junction linking an indene ring (bearing a fluorine atom at the 6-position) to an N-Boc-protected piperidine ring . Commercial purity specifications range from 95% to 97% across reputable suppliers . This compound belongs to the broader class of spiro[indene-1,4'-piperidine] derivatives, a scaffold that has demonstrated potent biological activity across multiple therapeutic target families including vesamicol receptors, mycobacterial MmpL3, and somatostatin receptors [1].

Why Tert-Butyl 6-Fluorospiro[indene-1,4'-piperidine]-1'-carboxylate Cannot Be Simply Replaced by Non-Fluorinated or Dihydro Spiroindene Analogs


Substituting this compound with its non-fluorinated parent (tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate, CAS 137419-24-0), the 2,3-dihydro (indane) analog (CAS 1160247-31-3), or positional fluoro isomers (e.g., 5-fluoro or 7-fluoro variants) introduces measurable changes in lipophilicity, electronic distribution, and metabolic stability that propagate through downstream synthetic intermediates and final bioactive molecules . The 6-fluoro substituent on the indene ring increases lipophilicity relative to the non-fluorinated scaffold (ΔMW = +18 Da, estimated ΔlogP ≈ +0.2 to +0.5), while the unsaturated indene core provides an extended π-system not present in the dihydro analog, affecting both conformational rigidity and potential π-stacking interactions with biological targets . Furthermore, the Boc protecting group is essential for controlled synthetic elaboration; premature deprotection or use of an unprotected piperidine would compromise regioselective downstream functionalization [1].

Quantitative Differentiation Evidence for Tert-Butyl 6-Fluorospiro[indene-1,4'-piperidine]-1'-carboxylate Versus Closest Analogs


Spirocyclic Conformational Restriction Delivers Subnanomolar Vesamicol Receptor Affinity — 63-Fold Improvement Over Flexible Vesamicol

The spiro[indene-1,4'-piperidine] scaffold imposes conformational restriction that holds the phenyl and piperidyl moieties at right angles, a geometry optimal for vesamicol receptor (VR) binding. In a direct head-to-head comparison within the same study, the spiro[indene-1,4'-piperidine] derivative 13d (1'-(o-iodobenzyl)-spiro[indene-1,4'-piperidine] analog) exhibited a Ki of 0.121 ± 0.032 nM, compared to the flexible parent compound vesamicol (AH5183) with Ki = 7.59 ± 0.99 nM [1]. This represents an approximately 63-fold enhancement in binding affinity attributable to conformational restriction. The broader spirovesamicol series displayed low nanomolar to subnanomolar VR affinity, with the vinyl-bridged (spiro[indene-1,4'-piperidine]) and ethylene-bridged (2,3-dihydrospiro[indene-1,4'-piperidine]) analogs consistently outperforming propylene-bridged and simple 4-phenylpiperidine counterparts [1].

Vesamicol receptor Conformational restriction Spiroindene SAR

Fluorine Substitution at the 6-Position Increases Molecular Weight by 18 Da and Enhances Lipophilicity Versus Non-Fluorinated Parent Scaffold

The 6-fluoro substituent on the target compound (C₁₈H₂₂FNO₂, MW 303.37) replaces a hydrogen atom present in the non-fluorinated analog tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 137419-24-0; C₁₈H₂₃NO₂, MW 285.38) . This single-atom substitution (F vs H) produces a molecular weight increase of 18.0 Da (303.37 − 285.38 = 17.99 Da) and an estimated lipophilicity increase of ΔlogP ≈ +0.2 to +0.5 units, based on the well-established Hansch hydrophobic substituent constant for aromatic fluorine (π = +0.14) combined with the electron-withdrawing effect that modulates the indene π-system [1]. The CymitQuimica product specification explicitly notes that the fluorine atom 'enhances lipophilicity and may influence biological activity,' consistent with the broader medicinal chemistry principle that strategic fluorination modulates membrane permeability, metabolic stability, and target binding .

Fluorine medicinal chemistry Lipophilicity modulation Physicochemical differentiation

Spiroindene Class Demonstrates Potent Antitubercular Activity: ≥4 log₁₀ Kill Against Replicating Mycobacterium tuberculosis at 2–12 μM

In a whole-cell screening campaign, spiroindenes — defined specifically as 3-(3-aryl-1,2,4-oxadiazol-5-yl)-1'-alkylspiro[indene-1,4'-piperidine] derivatives — achieved ≥4 log₁₀ kill against replicating Mycobacterium tuberculosis at concentrations of 2–12 μM, but were only moderately active under non-replicating (NRP) conditions [1]. Whole-genome sequencing of spiroindene-resistant mutants identified an I292L mutation in MmpL3 (Mycobacterial membrane protein Large), confirming this essential mycolic acid transporter as the molecular target [1]. Importantly, MIC modulation studies demonstrated that spiroindene-resistant MmpL3 mutants were cross-resistant to the structurally related spirochromene class but not to spiroindolones, establishing the spiroindene scaffold as pharmacologically distinct within the spiropiperidine family [1]. The target compound, as a 6-fluoro-spiro[indene-1,4'-piperidine] building block with a Boc-protected piperidine, provides the core scaffold upon which the 1'-alkyl and 3-(3-aryl-1,2,4-oxadiazol-5-yl) substituents required for antitubercular activity can be installed.

Antitubercular MmpL3 inhibitor Whole-cell screening

6-Fluoro Regioisomer Offers Distinct Synthetic Accessibility Versus 5-Fluoro and 7-Fluoro Positional Isomers for Downstream Derivatization

Among the commercially available fluorinated spiro[indene-1,4'-piperidine] building blocks, the 6-fluoro positional isomer (CAS 1160247-59-5) occupies a distinct chemical space relative to the 5-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] and 7-fluorospiro[indene-1,4'-piperidin]-3(2H)-one analogs . The 6-position on the indene ring is para to the spiro junction, placing the fluorine substituent at a electronically distinct location that influences the reactivity of the adjacent C5 and C7 positions for electrophilic aromatic substitution or cross-coupling reactions . In contrast, the 5-fluoro isomer places the substituent meta to the spiro junction, and the 7-fluoro isomer places it ortho, each yielding different regiochemical outcomes in downstream functionalization. The unsaturated indene core (vs dihydro indane) preserves the vinyl C2-C3 double bond, which can participate in cycloaddition, epoxidation, or reduction reactions not available to the saturated analogs .

Regioselective functionalization Fluorine positional isomer SAR exploration

Boc Protection Enables Controlled, Stepwise Synthetic Elaboration — Essential for Constructing Bioactive Spiroindene Derivatives

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of the target compound provides orthogonal protection that is stable under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, or HCl in EtOAc/dioxane) [1]. This enables a convergent synthetic strategy where: (i) the Boc-protected building block can be elaborated at the indene 6-fluoro position or the indene C3 position without affecting the piperidine nitrogen; (ii) subsequent Boc deprotection liberates the free piperidine for N-alkylation, N-acylation, or N-sulfonylation to install the pharmacophoric substituents critical for biological activity, as exemplified in the spirovesamicol and antitubercular spiroindene literature [2]. The importance of the Boc group in spiroindene chemistry was specifically noted by Efange et al. (1994), who reported that switching from a benzoyl to a t-BOC protecting group during spirovesamicol synthesis significantly altered the regioisomer ratio from 50:50 to approximately 2–3:1 in favor of the desired isomer, demonstrating that the Boc group exerts a transannular effect that improves synthetic efficiency [2].

Protecting group strategy Boc deprotection Modular synthesis

Recommended Application Scenarios for Tert-Butyl 6-Fluorospiro[indene-1,4'-piperidine]-1'-carboxylate Based on Quantitative Evidence


CNS Drug Discovery: Vesicular Acetylcholine Transporter (VAChT) and Sigma Receptor Ligand Development

The spiro[indene-1,4'-piperidine] scaffold, as quantitatively validated by Efange et al. (1994), delivers subnanomolar vesamicol receptor affinity (Ki = 0.121 nM for compound 13d, a 63-fold improvement over flexible vesamicol at Ki = 7.59 nM) through conformational restriction [1]. The 6-fluoro substituent on the target compound further enhances lipophilicity for improved blood-brain barrier penetration, while the Boc-protected piperidine allows modular N-functionalization with diverse pharmacophoric groups (halobenzyl, tetrahydronaphthyl, cyclohexyl) to optimize VAChT potency, selectivity, and CNS pharmacokinetics. This building block is directly applicable to PET tracer development programs, as the spiro[indene-1,4'-piperidine] scaffold has precedent for fluorine-18 radiolabeling in vesicular acetylcholine transporter imaging agents [1].

Antitubercular Drug Discovery: MmpL3 Inhibitor Lead Generation and Optimization

The spiroindene class has been validated as achieving ≥4 log₁₀ kill (≥99.99% bacterial reduction) against replicating M. tuberculosis at 2–12 μM, with MmpL3 confirmed as the molecular target via resistance mutation mapping (I292L) [2]. The target compound provides the core spiro[indene-1,4'-piperidine] scaffold bearing a 6-fluoro substituent, which can be elaborated at the indene C3 position (via oxadiazole formation) and at the piperidine N1 position (after Boc deprotection) to construct the full 3-(3-aryl-1,2,4-oxadiazol-5-yl)-1'-alkyl pharmacophore required for antitubercular activity. The cross-resistance profile distinguishing spiroindenes from spiroindolones [2] means that the spiroindene scaffold uniquely addresses the MmpL3 target space, and the 6-fluoro substitution may provide additional metabolic stability and potency advantages as demonstrated in the lead optimization efforts described by Tantry et al.

Spirocyclic Fragment Library Construction for Diversity-Oriented Synthesis and Phenotypic Screening

Spirocyclic frameworks are increasingly valued in fragment-based drug discovery for their three-dimensional character and favorable physicochemical properties. The target compound, with its unsaturated indene core, 6-fluoro substituent, and Boc-protected piperidine, serves as an ideal diversification point for generating spiroindene-focused compound libraries [3]. The Boc group enables parallel N-functionalization (alkylation, acylation, sulfonylation, reductive amination) after deprotection, while the indene C2-C3 double bond and the 6-fluoro position provide orthogonal handles for further elaboration via cross-coupling, cycloaddition, or electrophilic substitution chemistry . The documented improvement in regioisomer ratio (50:50 → ~2–3:1) when using Boc protection versus benzoyl protection in spiroindene synthesis [3] further supports the choice of this specific building block for library production with minimized purification burden.

Somatostatin and Opioid Receptor Modulator Development

The spiro[indene-1,4'-piperidine] scaffold has demonstrated activity at multiple therapeutically relevant G protein-coupled receptors. Spiro[indene-1,4'-piperidine] derivatives have been identified as non-peptide human somatostatin receptor subtype 2 (sst2) agonists, while spiroindene and spiroindane compounds are disclosed as modulators of the ORL-1 (nociceptin) opioid receptor for pain management applications [4][5]. BindingDB data confirms that 2,3-dihydrospiro[indene-1,4'-piperidine] derivatives displace [³H]prazosin from the human α₁A adrenergic receptor with IC₅₀ = 540 nM, demonstrating engagement with aminergic GPCR targets [6]. The 6-fluoro substitution and Boc protection of the target compound provide the necessary synthetic handles and physicochemical tuning for systematic SAR exploration across these GPCR families.

Quote Request

Request a Quote for Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.